molecular formula C21H27N5O3 B2685268 3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848745-84-6

3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2685268
CAS No.: 848745-84-6
M. Wt: 397.479
InChI Key: PPEAEOYYJCYCDS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against PARP-1 . These compounds have shown promising activity where some of them emerged as potent PARP-1 inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C22H29N5O3 . It has an average mass of 411.497 Da and a monoisotopic mass of 411.227051 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 608.4±65.0 °C at 760 mmHg, and a flash point of 321.8±34.3 °C . It also has a molar refractivity of 114.8±0.5 cm3 .

Scientific Research Applications

Molecular Structure and Crystal Structures

  • The chemical structure and crystal packing of related compounds have been studied, revealing insights into hydrogen bonding and pi-pi stacking interactions. These structural analyses contribute to the understanding of molecular interactions and can inform the design of materials and drugs (Trilleras et al., 2009).

Applications in Heterocyclic Chemistry

  • Investigations into the synthesis of polyfunctional fused heterocyclic compounds, including reactions with 6-amino-2-thioxopyrimidin-4(3H)-one, have led to the creation of new compounds with potential applications in medicinal chemistry (Hassaneen et al., 2003).

Optical and Nonlinear Optical Applications

  • Novel pyrimidine-based bis-uracil derivatives, including compounds related to the one , have been synthesized and analyzed for their potential in optical and nonlinear optical (NLO) applications. These compounds exhibit promising photoluminescence and NLO properties, suggesting their use in NLO device fabrication (Mohan et al., 2020).

Synthesis and Application in Drug Development

  • The synthesis and characterization of various substituted pyridines and purines, including thiazolidinediones, indicate potential applications in drug development. These compounds have been evaluated for various biological activities, such as hypoglycemic and hypolipidemic effects (Kim et al., 2004).

Intermolecular Interactions and Material Design

  • Quantitative analysis of intermolecular interactions in related compounds provides insights into the distribution of interaction energies, which is crucial for the design of new materials. The anisotropic distribution of these energies highlights the potential applications of this class of molecules in material science (Shukla et al., 2020).

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity towards PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Properties

IUPAC Name

3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-5-29-11-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12-15(3)13-26(17)20)16-8-6-14(2)7-9-16/h6-9,15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEAEOYYJCYCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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